4-Bromo-3-cyano-2-nitrobenzoic acid
Description
4-Bromo-3-cyano-2-nitrobenzoic acid is a substituted benzoic acid derivative with a bromine atom at the para-position (C4), a cyano group at the meta-position (C3), and a nitro group at the ortho-position (C2). The bromine atom enhances electrophilic reactivity, the nitro group contributes to electron-withdrawing effects, and the cyano group offers versatility in further functionalization (e.g., hydrolysis to carboxylic acid derivatives).
Properties
IUPAC Name |
4-bromo-3-cyano-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-6-2-1-4(8(12)13)7(11(14)15)5(6)3-10/h1-2H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEZOUJGYDSJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Acidity: The nitro group at C2 in this compound significantly enhances acidity compared to 4-bromobenzoic acid due to its strong electron-withdrawing nature. The cyano group further amplifies this effect.
- Reactivity: The presence of both nitro and cyano groups may enable dual reactivity in nucleophilic aromatic substitution (Br at C4) and cyano-group transformations (e.g., hydrolysis to amides or acids).
2.2. Crystallographic and Hydrogen-Bonding Behavior
- Hydrogen-bonding motifs: Nitro and carboxylic acid groups often form robust hydrogen-bonded networks in crystals, as seen in patterns analyzed by Bernstein et al. . For example, nitro groups typically act as acceptors, while carboxylic acids serve as donors.
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